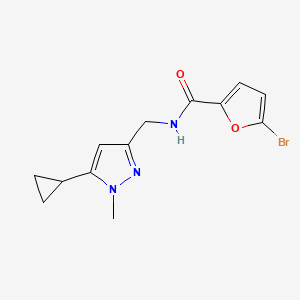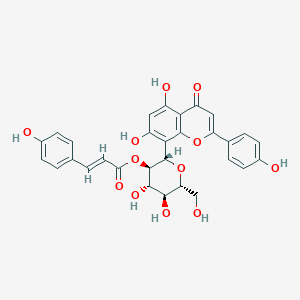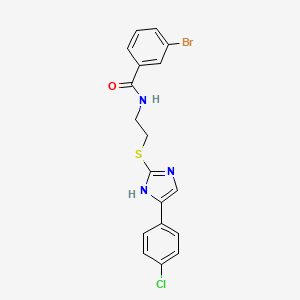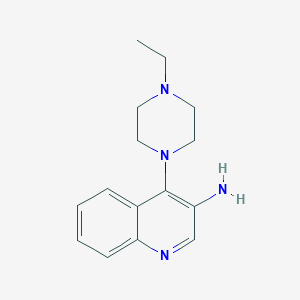
5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the furan carboxamide family and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide involves its interaction with the catalytic domain of the target enzyme. This interaction leads to the inhibition of enzyme activity, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide are dependent on the specific enzyme that is inhibited. For example, inhibition of protein kinases can lead to the modulation of various signaling pathways, while inhibition of phosphodiesterases can lead to an increase in intracellular cAMP levels. These effects can have implications for several diseases, including cancer, inflammation, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide in lab experiments include its high potency and selectivity for specific enzymes. However, the limitations of using this compound include its relatively complex synthesis and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide. These include the development of more efficient synthesis methods, the identification of new target enzymes, and the optimization of the compound for in vivo studies. Additionally, the potential for combination therapies involving this compound and other inhibitors is an area of active research.
Synthesemethoden
The synthesis of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide involves several steps. The starting material for the synthesis is furan-2-carboxylic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid to form the corresponding amide. Finally, the amide is brominated using N-bromosuccinimide to yield the desired product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have promising activity as an inhibitor of several important enzymes, including protein kinases and phosphodiesterases. These enzymes play crucial roles in various cellular processes, and their inhibition can have therapeutic implications for several diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
5-bromo-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-17-10(8-2-3-8)6-9(16-17)7-15-13(18)11-4-5-12(14)19-11/h4-6,8H,2-3,7H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTBKCMBVRTEHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(O2)Br)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2396483.png)
![1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2396484.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid](/img/structure/B2396485.png)

![benzyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2396493.png)


![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)

![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)


![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)
![7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B2396506.png)